![molecular formula C14H22ClN3O B1478195 1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 2206243-18-5](/img/structure/B1478195.png)
1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the molecule’s stereochemistry, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the reasons for the interest in this scaffold .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . One involves constructing the ring from different cyclic or acyclic precursors, while the other involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring with one nitrogen atom . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups present in the molecule . The presence of a pyrrolidine ring allows for a variety of reactions, including ring-opening and ring-closing reactions, as well as various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the presence of the pyrrolidine ring and any additional functional groups . These properties can include solubility, stability, and reactivity .Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used in medicinal chemistry to obtain biologically active compounds .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, which could suggest potential molecular and cellular effects .
properties
IUPAC Name |
(3S,4R)-1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18;/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18);1H/t12-,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYOHMHTYYFKW-JHEYCYPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.